N,N-dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-sulfonamide
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Overview
Description
N,N-dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a phenyl group, a sulfonamide group, and an oxadiazole ring, making it a unique structure with diverse chemical properties.
Preparation Methods
The synthesis of N,N-dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-sulfonamide involves multiple steps, starting with the preparation of the pyrrolidine ring, followed by the introduction of the phenyl and oxadiazole groups, and finally the sulfonamide group. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. Industrial production methods may involve optimizing these steps to increase yield and purity, often using automated synthesis equipment to ensure consistency and scalability .
Chemical Reactions Analysis
N,N-dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the sulfonamide group to an amine.
Scientific Research Applications
N,N-dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit enzymes involved in oxidative stress pathways, reducing the production of reactive oxygen species and protecting cells from damage.
Comparison with Similar Compounds
N,N-dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-sulfonamide can be compared with other similar compounds, such as:
N,N-dimethyl-4-phenylpyrrolidine-1-sulfonamide: Lacks the oxadiazole ring, resulting in different chemical properties and biological activity.
3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-sulfonamide: Lacks the N,N-dimethyl group, which may affect its solubility and reactivity.
N,N-dimethyl-3-(1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-sulfonamide: The position of the methyl group on the oxadiazole ring is different, potentially altering its chemical behavior and interactions.
Properties
IUPAC Name |
N,N-dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-11-16-15(22-17-11)14-10-19(23(20,21)18(2)3)9-13(14)12-7-5-4-6-8-12/h4-8,13-14H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGQJWJCXQLWPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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